molecular formula C16H10ClN5O B11271987 4-{5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B11271987
M. Wt: 323.73 g/mol
InChI Key: CUPXZUDTVVWAQT-UHFFFAOYSA-N
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Description

4-{5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that features a unique arrangement of functional groups, including a pyrazole ring, an oxadiazole ring, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring by reacting 4-chlorophenylhydrazine with an appropriate β-diketone under acidic or basic conditions.

    Formation of the Oxadiazole Ring: The pyrazole intermediate is then reacted with a nitrile oxide to form the oxadiazole ring. This step often requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Coupling with Pyridine: The final step involves coupling the oxadiazole-pyrazole intermediate with a pyridine derivative through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a palladium catalyst and a boronic acid or ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-{5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent probes.

Mechanism of Action

The mechanism of action of 4-{5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or DNA, altering their function and leading to biological effects.

    Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • 4-{5-[3-(4-bromophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine
  • 4-{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine
  • 4-{5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine

Uniqueness

The uniqueness of 4-{5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its ability to interact with biological targets and may improve its pharmacokinetic profile compared to other similar compounds.

Properties

Molecular Formula

C16H10ClN5O

Molecular Weight

323.73 g/mol

IUPAC Name

5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C16H10ClN5O/c17-12-3-1-10(2-4-12)13-9-14(21-20-13)16-19-15(22-23-16)11-5-7-18-8-6-11/h1-9H,(H,20,21)

InChI Key

CUPXZUDTVVWAQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C3=NC(=NO3)C4=CC=NC=C4)Cl

Origin of Product

United States

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